(R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide
Overview
Description
Preparation Methods
The synthesis of ®-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide involves several steps. One common synthetic route includes the reaction of 5-fluoropyridine with an appropriate chiral amine to form the desired sulfinamide . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or diisopropylethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
®-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Scientific Research Applications
®-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the compound may bind to specific receptors, altering their signaling pathways and resulting in various biological effects .
Comparison with Similar Compounds
®-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide can be compared with other similar compounds, such as:
®-N-[1-(4-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide: This compound has a similar structure but with a fluorine atom at the 4-position of the pyridine ring, which may result in different electronic properties and reactivity.
®-N-[1-(5-Chloropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide: The presence of a chlorine atom instead of fluorine can lead to differences in reactivity and biological activity.
®-N-[1-(5-Bromopyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide: The bromine atom can also influence the compound’s properties, making it useful for different applications.
Properties
IUPAC Name |
(R)-N-[1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2OS/c1-8(14-16(15)11(2,3)4)10-6-5-9(12)7-13-10/h5-8,14H,1-4H3/t8?,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWJTWRNDKQESC-QGMFIHTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)NS(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=NC=C(C=C1)F)N[S@](=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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